molecular formula C18H20N4OS B6783762 N,2,5-trimethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]thieno[2,3-d]pyrimidin-4-amine

N,2,5-trimethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B6783762
M. Wt: 340.4 g/mol
InChI Key: GRGAKICLLNDVFT-GOEBONIOSA-N
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Description

N,2,5-trimethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]thieno[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of thienopyrimidines

Properties

IUPAC Name

N,2,5-trimethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]thieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4OS/c1-11-10-24-18-15(11)17(20-12(2)21-18)22(3)14-6-8-23-16(14)13-5-4-7-19-9-13/h4-5,7,9-10,14,16H,6,8H2,1-3H3/t14-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRGAKICLLNDVFT-GOEBONIOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=NC(=C12)N(C)C3CCOC3C4=CN=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CSC2=NC(=NC(=C12)N(C)[C@H]3CCO[C@@H]3C4=CN=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2,5-trimethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]thieno[2,3-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:

    Cyclization Reactions: The formation of the thienopyrimidine core often involves cyclization reactions using thiophene derivatives and appropriate reagents.

    Substitution Reactions: Introduction of the pyridin-3-yloxolan moiety can be achieved through substitution reactions involving pyridine derivatives and oxolane intermediates.

    Methylation: The methyl groups are introduced through methylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow synthesis, automated reaction monitoring, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N,2,5-trimethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]thieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

N,2,5-trimethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]thieno[2,3-d]pyrimidin-4-amine has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity.

    Pharmaceuticals: It is explored for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.

    Biological Research: It is used in studies to understand its interaction with biological molecules and pathways.

Mechanism of Action

The mechanism of action of N,2,5-trimethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]thieno[2,3-d]pyrimidin-4-amine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

    Pyridinyl Oxolane Derivatives: Compounds with pyridinyl and oxolane moieties also show similar properties and applications.

Uniqueness

N,2,5-trimethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]thieno[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

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